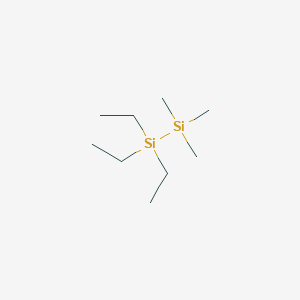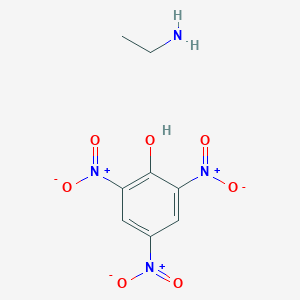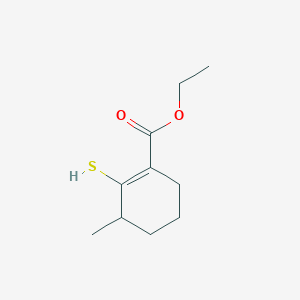
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is an organic compound with a unique structure that combines a cyclohexene ring with carboxylic acid, mercapto, and ethyl ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester typically involves the esterification of 1-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid and alcohol, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexene-1-carboxylic acid: Shares the cyclohexene ring and carboxylic acid group but lacks the mercapto and ethyl ester groups.
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl ester: Similar structure but with different substituents on the cyclohexene ring.
Uniqueness
1-Cyclohexene-1-carboxylic acid, 2-mercapto-3-methyl-, ethyl ester is unique due to the presence of both mercapto and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
55285-83-1 |
|---|---|
Fórmula molecular |
C10H16O2S |
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-sulfanylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C10H16O2S/c1-3-12-10(11)8-6-4-5-7(2)9(8)13/h7,13H,3-6H2,1-2H3 |
Clave InChI |
ODVAMOHVTIBNMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(CCC1)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


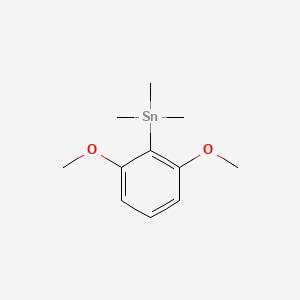





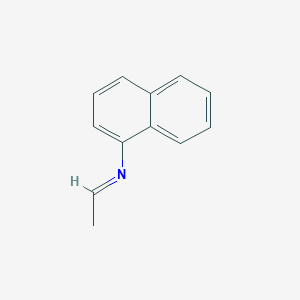
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)

![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![2,6-Di-tert-butyl-4-[(3-chloro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B14633316.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
